molecular formula C9H17N2O4PS2 B13826912 Phosphorothioic acid, O,O-diethyl S-((5-ethoxy-1,3,4-thiadiazol-2-yl)methyl) ester CAS No. 38090-88-9

Phosphorothioic acid, O,O-diethyl S-((5-ethoxy-1,3,4-thiadiazol-2-yl)methyl) ester

Cat. No.: B13826912
CAS No.: 38090-88-9
M. Wt: 312.4 g/mol
InChI Key: PESQNDIKVABNCH-UHFFFAOYSA-N
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Description

Phosphorothioic acid, O,O-diethyl S-((5-ethoxy-1,3,4-thiadiazol-2-yl)methyl) ester is a chemical compound that belongs to the class of organophosphorus compounds. These compounds are characterized by the presence of phosphorus atoms bonded to oxygen and sulfur atoms. This particular compound is known for its applications in various fields, including agriculture and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phosphorothioic acid, O,O-diethyl S-((5-ethoxy-1,3,4-thiadiazol-2-yl)methyl) ester typically involves the reaction of diethyl phosphorochloridothioate with 5-ethoxy-1,3,4-thiadiazol-2-ylmethyl alcohol. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at room temperature and under an inert atmosphere to prevent oxidation .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors. The product is then purified using techniques such as distillation or crystallization to obtain the desired purity .

Chemical Reactions Analysis

Types of Reactions

Phosphorothioic acid, O,O-diethyl S-((5-ethoxy-1,3,4-thiadiazol-2-yl)methyl) ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include phosphorothioate oxides, phosphorothioate sulfides, and various substituted phosphorothioates .

Scientific Research Applications

Phosphorothioic acid, O,O-diethyl S-((5-ethoxy-1,3,4-thiadiazol-2-yl)methyl) ester has several applications in scientific research:

Mechanism of Action

The mechanism of action of Phosphorothioic acid, O,O-diethyl S-((5-ethoxy-1,3,4-thiadiazol-2-yl)methyl) ester involves the inhibition of specific enzymes. The compound binds to the active site of the enzyme, preventing the substrate from binding and thus inhibiting the enzyme’s activity. This mechanism is particularly relevant in its use as a pesticide, where it inhibits the enzymes essential for the survival of pests .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Phosphorothioic acid, O,O-diethyl S-((5-ethoxy-1,3,4-thiadiazol-2-yl)methyl) ester is unique due to the presence of the 5-ethoxy-1,3,4-thiadiazol-2-ylmethyl group, which imparts specific chemical and biological properties. This makes it particularly effective in its applications compared to other similar compounds .

Properties

CAS No.

38090-88-9

Molecular Formula

C9H17N2O4PS2

Molecular Weight

312.4 g/mol

IUPAC Name

2-(diethoxyphosphorylsulfanylmethyl)-5-ethoxy-1,3,4-thiadiazole

InChI

InChI=1S/C9H17N2O4PS2/c1-4-13-9-11-10-8(18-9)7-17-16(12,14-5-2)15-6-3/h4-7H2,1-3H3

InChI Key

PESQNDIKVABNCH-UHFFFAOYSA-N

Canonical SMILES

CCOC1=NN=C(S1)CSP(=O)(OCC)OCC

Origin of Product

United States

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